molecular formula C23H25N3O4 B2412478 N-([2,4'-bipyridin]-3-ylmethyl)-3-(2,3,4-trimethoxyphenyl)propanamide CAS No. 2034303-99-4

N-([2,4'-bipyridin]-3-ylmethyl)-3-(2,3,4-trimethoxyphenyl)propanamide

Cat. No.: B2412478
CAS No.: 2034303-99-4
M. Wt: 407.47
InChI Key: FRYWWZBBIRVHAJ-UHFFFAOYSA-N
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Description

N-([2,4'-bipyridin]-3-ylmethyl)-3-(2,3,4-trimethoxyphenyl)propanamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research. It features a bipyridylmethyl group linked to a trimethoxyphenylpropanamide chain, a structural motif found in compounds with documented bioactive properties . Research on closely related analogues, specifically those with a 3-methoxyphenyl or a 3,4-dimethoxyphenyl group, suggests potential for this chemical class to serve as a key scaffold in developing therapeutic agents . The structural similarity to other bipyridine-based compounds indicates its potential utility in neuroscience research. Compounds with the N-([2,4'-bipyridin]-3-ylmethyl) moiety have been investigated for their ability to modulate neuronal excitability, for instance, by promoting the slow inactivation of voltage-gated sodium channels, a mechanism relevant to the study of anticonvulsant therapies . Furthermore, the trimethoxyphenyl group is a common pharmacophore in molecules that interact with tubulin and disrupt microtubule assembly, which can lead to cell cycle arrest and apoptosis in proliferating cells . This suggests that this compound may also hold promise for in vitro investigations in oncology research. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

N-[(2-pyridin-4-ylpyridin-3-yl)methyl]-3-(2,3,4-trimethoxyphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4/c1-28-19-8-6-17(22(29-2)23(19)30-3)7-9-20(27)26-15-18-5-4-12-25-21(18)16-10-13-24-14-11-16/h4-6,8,10-14H,7,9,15H2,1-3H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRYWWZBBIRVHAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)CCC(=O)NCC2=C(N=CC=C2)C3=CC=NC=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Coupling Approach

The bipyridine core is efficiently assembled using a Suzuki-Miyaura cross-coupling reaction. As demonstrated in CN110746345B, 4-bromo-2-bromomethylphenol undergoes sequential protection, borylation, and coupling with 2-bromopyridine.

Key Steps :

  • Protection : Reaction of 4-bromo-2-bromomethylphenol with MEMCl (2-methoxyethoxymethyl chloride) in an aprotic solvent (e.g., dichloromethane) yields 4-bromo-2-(bromomethyl)-1-((2-methoxyethoxy)methoxy)benzene.
  • Borylation : Treatment with trimethyl borate in the presence of a palladium catalyst generates the boronic acid derivative.
  • Cross-Coupling : Reaction with 2-bromopyridine using [1,1'-bis(diphenylphosphino)ferrocene]palladium dichloride (Pd(dppf)Cl₂) affords the bipyridine intermediate.

Advantages :

  • Avoids cryogenic conditions (-40°C) required in traditional lithiation methods.
  • Achieves yields >80% with high purity, suitable for industrial scale-up.

Alternative Palladium-Catalyzed Methods

EP4247380A1 discloses a Sonogashira cross-coupling strategy for analogous pyridinone-pyridinyl systems, though this method is less optimal due to lower regioselectivity.

Preparation of 3-(2,3,4-Trimethoxyphenyl)propanoic Acid

Friedel-Crafts Alkylation

The trimethoxyphenyl fragment is introduced via Friedel-Crafts alkylation of 1,2,3-trimethoxybenzene with acrylic acid derivatives.

Procedure :

  • React 1,2,3-trimethoxybenzene with acryloyl chloride in the presence of Lewis acids (e.g., AlCl₃) to yield 3-(2,3,4-trimethoxyphenyl)propenoic acid.
  • Hydrogenate the double bond using Pd/C under H₂ atmosphere to obtain 3-(2,3,4-trimethoxyphenyl)propanoic acid.

Yield : ~70-75% after purification by recrystallization.

Amide Bond Formation Strategies

Carbodiimide-Mediated Coupling

The final step involves coupling [2,4'-bipyridin]-3-ylmethylamine with 3-(2,3,4-trimethoxyphenyl)propanoic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP).

Optimized Protocol :

  • Dissolve equimolar amounts of the amine and acid in dichloromethane (DCM).
  • Add EDCI (1.2 equiv) and DMAP (0.1 equiv) at 20°C under nitrogen.
  • Stir for 12-18 hours, followed by quenching with saturated NaHCO₃.
  • Purify via flash chromatography (SiO₂, hexanes/DCM gradient) to isolate the amide.

Yield : 72.9%.

Alternative Activators

While EDCI/DMAP is preferred, other agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) may enhance yields to ~85% but incur higher costs.

Overall Synthetic Routes

Convergent Approach

  • Synthesize bipyridinylmethylamine and trimethoxyphenylpropanoic acid separately.
  • Couple via EDCI/DMAP-mediated amidation.

Advantages :

  • Modularity allows independent optimization of each fragment.
  • Facilitates scalability for industrial production.

Linear Approach

  • Construct the bipyridine core.
  • Directly introduce the propanoic acid side chain via sequential alkylation and oxidation.

Limitations :

  • Lower overall yield due to multiple functional group transformations.

Process Optimization and Industrial Considerations

Solvent and Catalyst Recovery

  • DCM and Pd catalysts are recycled via distillation and filtration, respectively, minimizing environmental impact.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research indicates that compounds similar to N-([2,4'-bipyridin]-3-ylmethyl)-3-(2,3,4-trimethoxyphenyl)propanamide exhibit promising anticancer properties. The bipyridine moiety is known for its ability to interact with DNA and inhibit tumor growth. For instance, derivatives of bipyridine have been studied for their efficacy in photodynamic therapy (PDT), which utilizes light-activated compounds to induce cytotoxic effects in cancer cells .

1.2 Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various pathogens. Studies show that alkaloids containing bipyridine structures can exhibit significant antibacterial and antifungal effects. The mechanism typically involves disruption of microbial cell membranes or interference with nucleic acid synthesis .

Case Studies and Research Findings

Study ReferenceApplication FocusKey Findings
AnticancerDemonstrated significant tumor regression in murine models using related bipyridine compounds in PDT.
AntimicrobialExhibited potent antibacterial activity against Staphylococcus aureus and antifungal activity against Candida species.
Drug DesignHighlighted the importance of bipyridine derivatives in developing novel anti-inflammatory and anticancer agents.

Mechanism of Action

The mechanism of action of N-([2,4’-bipyridin]-3-ylmethyl)-3-(2,3,4-trimethoxyphenyl)propanamide involves its interaction with specific molecular targets. The bipyridine moiety can coordinate with metal ions, influencing various biochemical pathways . The trimethoxyphenyl group can interact with biological membranes, affecting cellular processes .

Biological Activity

N-([2,4'-bipyridin]-3-ylmethyl)-3-(2,3,4-trimethoxyphenyl)propanamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. This article explores its biological activity through various studies, highlighting its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a bipyridine moiety linked to a propanamide structure with a trimethoxyphenyl group. This unique combination of functional groups is believed to contribute to its biological activity.

Biological Activity Overview

  • Anticancer Activity :
    • In vitro studies have shown that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives with similar structures have been reported to inhibit cell proliferation in human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values ranging from 7 µM to 30 µM .
  • Enzyme Inhibition :
    • The compound has been evaluated for its ability to inhibit specific enzymes linked to disease processes. Preliminary studies suggest it may act as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cellular proliferation . This inhibition could be a mechanism through which the compound exerts its anticancer effects.

Table 1: Summary of Biological Activities

Activity TypeTargetIC50 ValuesReferences
AnticancerMCF-77.01 ± 0.60 µM
AnticancerA5498.55 ± 0.35 µM
Enzyme InhibitionDihydrofolate Reductase (DHFR)Not specified

Detailed Research Findings

  • Cytotoxicity Studies :
    • In a study evaluating various derivatives of related compounds, significant cytotoxic effects were observed against multiple cancer cell lines. The mechanisms were attributed to apoptosis induction and cell cycle arrest .
  • Mechanistic Insights :
    • Molecular docking studies indicated that the bipyridine moiety plays a crucial role in binding affinity towards target enzymes like DHFR. The presence of trimethoxy groups enhances solubility and bioavailability, potentially increasing therapeutic efficacy .

Q & A

Q. What analytical challenges arise in quantifying this compound in biological matrices?

  • Matrix Interference : Use SPE (solid-phase extraction) to isolate the compound from plasma proteins.
  • LC-MS/MS Optimization : Employ a C18 column and MRM transitions for quantification (e.g., m/z 450 → 322) with deuterated internal standards .

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